Benzyldimethyl(tridecyl)ammonium chloride

Vue d'ensemble

Description

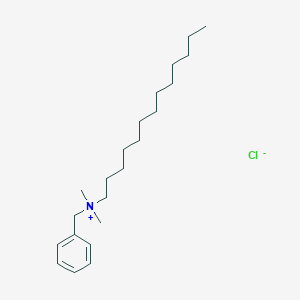

Benzyldimethyl(tridecyl)ammonium chloride (CAS: Not explicitly provided; structurally C13H27-N<sup>+</sup>(CH3)2-C6H5Cl<sup>-</sup>) is a quaternary ammonium compound (QAC) belonging to the alkyl dimethyl benzyl ammonium chloride family. It is widely used as a cationic surfactant, disinfectant, and antiseptic due to its broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa . The compound features a tridecyl (C13) alkyl chain, a benzyl group, and two methyl substituents on the nitrogen atom, contributing to its amphiphilic properties and membrane-disrupting mechanism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyldimethyl(tridecyl)ammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of tridecylamine with benzyl chloride in the presence of a suitable solvent, such as ethanol or water. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is typically purified through crystallization or distillation to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Benzyldimethyl(tridecyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the quaternary ammonium compound into secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Various oxidized derivatives of the original compound.

Reduction: Secondary or tertiary amines.

Substitution: Substituted quaternary ammonium compounds.

Applications De Recherche Scientifique

Antimicrobial Activity

BDTAC exhibits significant antimicrobial properties, making it suitable for use in:

- Pharmaceuticals : It is utilized as a preservative in ophthalmic solutions and topical medications due to its ability to inhibit bacterial growth .

- Personal Care Products : Commonly found in deodorants, mouthwashes, and antiseptic wipes, BDTAC helps maintain hygiene by preventing microbial contamination .

Surfactant Properties

As a surfactant, BDTAC is employed in:

- Cleaning Products : It enhances the efficacy of detergents and disinfectants by reducing surface tension, thereby improving cleaning performance on various surfaces .

- Industrial Applications : Used in formulations for textile softeners and emulsifiers, BDTAC aids in the processing of materials by improving wetting and spreading properties .

Data Tables

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Pharmaceuticals | Eye drops, topical antiseptics | Antimicrobial activity against bacteria |

| Personal Care | Deodorants, mouthwashes | Preservative to prevent microbial growth |

| Cleaning Products | Disinfectants for hard surfaces | Surfactant properties enhance cleaning effectiveness |

| Industrial | Textile softeners, emulsifiers | Improves wetting and spreading on surfaces |

Pharmaceutical Use Case

A study highlighted the effectiveness of BDTAC as a preservative in eye drops. The compound demonstrated excellent stability and antimicrobial efficacy against common pathogens associated with ocular infections. The formulation reduced the risk of contamination during storage and use, ensuring patient safety .

Occupational Exposure Study

Research on occupational exposure to quaternary ammonium compounds (including BDTAC) revealed cases of asthma among workers using cleaning products containing these agents. Symptoms were linked to direct exposure during cleaning operations, emphasizing the need for proper handling and safety measures when using BDTAC in industrial settings .

Environmental Impact

While BDTAC is effective in its applications, its environmental impact has been studied extensively. High concentrations can lead to toxicity in aquatic environments, affecting microbial diversity and potentially leading to the development of resistance among certain bacterial strains . Monitoring and regulation are essential to mitigate these effects.

Mécanisme D'action

Mechanism: Benzyldimethyl(tridecyl)ammonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis .

Molecular Targets and Pathways: The primary molecular target of this compound is the lipid bilayer of microbial cell membranes. The compound’s hydrophobic tail inserts into the lipid bilayer, causing increased membrane permeability and eventual cell death .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties of Selected QACs

MIC = Minimum Inhibitory Concentration against *Saccharomyces cerevisiae .

Key Observations:

Alkyl Chain Length and Bioactivity: Shorter chains (C10–C12) exhibit higher water solubility but may require higher concentrations for efficacy. DDDMAC (C10) shows the lowest MIC (3.12 µg/mL), indicating superior antimicrobial potency . Longer chains (C14–C18) enhance lipid membrane disruption but reduce solubility. Stearyldimethylbenzylammonium chloride (C18) is preferred in non-aqueous formulations . The C13 chain in the target compound balances solubility and antimicrobial activity, making it suitable for antiseptic applications .

Toxicity Profiles :

- This compound and DDDMAC are flagged as respiratory sensitizers, likely due to their cationic charge and interaction with pulmonary surfactants .

- C12 and C14 variants are less associated with respiratory risks but may exhibit higher cytotoxicity in aquatic environments .

Application-Specific Comparisons

Key Findings:

- Nanoparticle Stabilization: BDMMAC (C14 derivative) is notable for stabilizing silver nanoparticles (Argumistin™), enhancing their antimicrobial efficacy in veterinary and human medicine .

- Regulatory Status : Benzyldimethyldodecylammonium chloride (C12) is listed in China’s existing chemical inventory, while the C13 variant’s regulatory status remains less documented .

Activité Biologique

Benzyldimethyl(tridecyl)ammonium chloride, a member of the quaternary ammonium compounds (QACs), is widely recognized for its significant biological activity, particularly its antimicrobial properties. This compound is commonly used in various applications, including disinfectants, antiseptics, and preservatives. This article delves into the biological activity of this compound, examining its mechanisms of action, effectiveness against different microorganisms, and relevant research findings.

Chemical Structure and Properties

This compound is a cationic surfactant characterized by its long hydrophobic tridecyl chain and a positively charged nitrogen atom. The molecular formula is , and it is classified under alkylbenzyldimethylammonium chlorides (ADBACs). Its structure facilitates interaction with microbial membranes, which is crucial for its biological activity.

The antimicrobial activity of this compound primarily stems from its ability to disrupt microbial cell membranes. The mechanism involves:

- Membrane Disruption : The cationic nature of the compound allows it to bind to negatively charged components of microbial cell membranes, leading to increased permeability. This results in leakage of essential cellular contents and eventual cell death.

- Protein Denaturation : The compound can also denature proteins within the microbial cells, impairing their metabolic functions and structural integrity.

- Concentration-Dependent Activity : Its effectiveness varies with concentration; lower concentrations may exhibit bacteriostatic effects, while higher concentrations are bactericidal .

Antimicrobial Efficacy

Research indicates that this compound exhibits broad-spectrum antimicrobial activity against various pathogens:

- Bacteria : It is effective against both Gram-positive and Gram-negative bacteria. Studies have shown that it has a higher efficacy against Gram-positive strains due to their simpler cell wall structure.

- Fungi : The compound also demonstrates antifungal properties, particularly against yeasts and molds.

- Viruses : Some studies suggest potential antiviral activity, although this is less documented compared to its antibacterial properties .

Comparative Efficacy

The following table summarizes the antimicrobial activity of this compound in comparison with other quaternary ammonium compounds:

| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi | Viruses |

|---|---|---|---|---|

| This compound | High | Moderate | Moderate | Limited |

| Benzalkonium Chloride | High | Moderate | High | Limited |

| Dodecylbenzenesulfonic Acid | Moderate | Low | Low | Not effective |

Case Studies and Research Findings

-

Occupational Exposure Study :

A pilot study assessed occupational exposures to cleaning products containing this compound among hospital cleaners. Results indicated significant exposure levels during routine cleaning tasks, highlighting the importance of safety measures when using products containing this compound . -

Environmental Impact Assessment :

Studies on the biodegradation of ADBACs indicate that this compound can degrade under certain conditions, but its persistence in the environment raises concerns about ecological toxicity. The soluble organic carbon removal rates were approximately 100% in simulated treatment processes . -

Toxicological Evaluations :

Toxicity studies reveal that while this compound can be harmful at high concentrations, it exhibits low systemic absorption through intact skin. Acute oral toxicity studies have established LD50 values indicating moderate toxicity levels .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Benzyldimethyl(tridecyl)ammonium chloride?

- Synthesis : The compound is typically synthesized via quaternization of dimethylbenzylamine with tridecyl chloride under controlled pH (8–10) and temperature (60–80°C). Purification involves solvent extraction and recrystallization .

- Characterization :

- NMR : and NMR verify the quaternary ammonium structure (e.g., benzyl protons at δ 7.3–7.5 ppm, methyl groups at δ 3.1–3.3 ppm) .

- Mass Spectrometry : LC-MS or ESI-MS confirms molecular weight (e.g., [M] at m/z 424.15 for CHClN) .

- Elemental Analysis : Matches calculated C, H, N, and Cl percentages within ±0.3% .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid mixing with strong oxidizers due to combustion risks .

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Degradation occurs above 25°C, forming hazardous byproducts (e.g., chlorinated hydrocarbons). Monitor pH (<7) to prevent decomposition .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:water, 70:30 + 0.1% trifluoroacetic acid) for retention time ~8.2 min .

- Ion Chromatography : Quantifies chloride counterions with conductivity detection (LOD: 0.1 ppm) .

- Spectrophotometry : Detects quaternary ammonium groups at 254 nm (ε = 1.2 × 10 L·mol·cm) .

Advanced Research Questions

Q. How does alkyl chain length (e.g., tridecyl vs. octadecyl) influence the antimicrobial mechanism of quaternary ammonium compounds?

- Membrane Disruption : Longer chains (C18) exhibit higher lipophilicity, enhancing penetration into microbial membranes. Tridecyl (C13) balances solubility and biocidal activity, with optimal CMC (critical micelle concentration) at 0.5–1.0 mM .

- Data Example :

| Chain Length | MIC against E. coli (μg/mL) | Log P |

|---|---|---|

| C12 | 25 | 2.1 |

| C13 | 12 | 2.8 |

| C18 | 8 | 4.5 |

| Source: Adapted from |

Q. How can researchers resolve contradictions in biocidal efficacy data across studies?

- Variables to Control :

- Strain Variability : Use standardized strains (e.g., ATCC 25922 for E. coli) and growth phase (mid-log phase) .

- Assay Conditions : Maintain consistent pH (7.2–7.4), temperature (37°C), and ionic strength (0.85% NaCl) .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare datasets. Report 95% confidence intervals .

Q. What advanced techniques elucidate the compound’s interaction with bacterial membranes?

- Fluorescence Microscopy : Use propidium iodide (PI) to track membrane integrity loss. Correlate PI uptake with compound concentration .

- AFM : Atomic force microscopy reveals surface roughness changes in bacteria (e.g., S. aureus) post-exposure, indicating membrane collapse .

- DSC : Differential scanning calorimetry measures lipid phase transition shifts (∆T ~3–5°C) in model membranes (e.g., DPPC liposomes) .

Q. Methodological Challenges

Q. How to address interference from surfactants in environmental samples during analysis?

- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges removes non-polar interferents. Adjust elution with methanol:acetic acid (95:5) .

- Matrix Effects : Use isotope-labeled internal standards (e.g., D-benzalkonium chloride) for LC-MS/MS quantification .

Q. What are the ethical and regulatory considerations for in vivo toxicity studies?

Propriétés

IUPAC Name |

benzyl-dimethyl-tridecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-20-23(2,3)21-22-18-15-14-16-19-22;/h14-16,18-19H,4-13,17,20-21H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWFQDBQMCDYJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936908 | |

| Record name | N-Benzyl-N,N-dimethyltridecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-93-6, 8001-54-5, 1330-85-4 | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-tridecyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldimethyl(tridecyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZALKONIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, ar-dodecyl-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzyl-N,N-dimethyltridecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl(tridecyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.